(2'-Hydroxy-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Description
(2'-Hydroxy-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone (CAS 1261965-79-0) is a biphenyl-derived methanone featuring a hydroxyl group at the 2'-position of the biphenyl ring and a pyrrolidine moiety attached via a ketone linkage at the 3-position (Figure 1). This compound has garnered interest in medicinal chemistry due to structural similarities with bioactive allosteric modulators of cannabinoid receptors (CB1) and other therapeutic targets .
Properties
IUPAC Name |
[3-(2-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-16-9-2-1-8-15(16)13-6-5-7-14(12-13)17(20)18-10-3-4-11-18/h1-2,5-9,12,19H,3-4,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWPWWNOGACCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683635 | |
| Record name | (2'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-79-0 | |
| Record name | (2'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Hydroxy-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone typically involves the condensation reaction of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone with appropriate reagents. One common method is the reaction of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone with thiosemicarbazide under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2’-Hydroxy-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The methanone group can be reduced to alcohols.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields quinones, while reduction of the methanone group results in alcohols.
Scientific Research Applications
(2’-Hydroxy-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound has shown potential antimicrobial activity against various bacterial and fungal strains.
Medicine: Research indicates its potential as a drug candidate due to its biological activities.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (2’-Hydroxy-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds, while the biphenyl moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Positional Isomerism on the Biphenyl Ring
- ([1,1'-Biphenyl]-4-yl)(pyrrolidin-1-yl)methanone (23) This positional isomer lacks the hydroxyl group and substitutes the pyrrolidinyl-methanone at the biphenyl’s 4-position. Synthesized in 20% yield over two steps, its reduced polarity (vs. the hydroxylated analog) likely impacts solubility and binding interactions.
- (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone (CAS 1125430-43-4) Substitution at the 4'-hydroxy and 4-piperidinyl positions alters both electronic and steric properties. Piperidine’s larger ring size compared to pyrrolidine may influence binding pocket compatibility in receptor-ligand interactions. The 4'-hydroxy group could enhance solubility but may reduce membrane permeability compared to 2'-hydroxy derivatives .
Hydroxyl Group Impact
The hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs like compound 23. Hydroxylation typically increases aqueous solubility and provides a site for metabolic conjugation (e.g., glucuronidation), affecting pharmacokinetics. In contrast, halogenated analogs (e.g., 2,2,2-Trifluoro-1-(4-fluoro-[1,1'-biphenyl]-3-yl)ethanone, CAS 1516570-72-1) exhibit electron-withdrawing effects, which may enhance stability but reduce nucleophilic interactions .
Heterocyclic Amine Variations
Pyrrolidine vs. Piperidine Derivatives
Replacing pyrrolidine with piperidine (e.g., [4-(3-hydroxy-4-methylphenyl)phenyl]-piperidin-1-ylmethanone, CAS 1261917-81-0) introduces a six-membered ring with increased basicity and conformational flexibility. Piperidine’s extended structure may improve binding to deeper hydrophobic pockets in proteins, as seen in CB1 modulators like SC4a (EC50 = 0.043 μM), which utilizes a biphenyl-pyrrolidinyl scaffold .
Substituted Pyrrolidine Derivatives
(2-(2-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3) incorporates a methylpyridinyl group on the pyrrolidine ring.
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound (2'-Hydroxy-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone is a biphenyl derivative that has gained attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its role in medicinal chemistry.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of 281.33 g/mol. The structure features a hydroxyl group at the 2' position of the biphenyl ring and a pyrrolidin-1-yl group attached to a methanone moiety.
Synthesis Methodology:
The compound can be synthesized through a multi-step reaction involving:
- Starting Materials: 4-hydroxycoumarin and (1,1'-biphenyl)-4-carbaldehyde.
- Reagents: Pyrrolidine as the nucleophile.
- Conditions: The reaction typically occurs under reflux conditions in an organic solvent, such as DMF or DMSO, often utilizing coupling agents like HATU to enhance yields.
Anticancer Properties
Research indicates that derivatives of biphenyl compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the biphenyl structure can lead to enhanced activity against HeLa cells, with some derivatives achieving GI50 values in the low nanomolar range .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Derivative A | HeLa | 0.022 |
| Derivative B | MCF-7 | 0.035 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Nicotinic Cholinergic Receptors: Similar to nicotine but with lower potency, it has been suggested for therapeutic applications in neurodegenerative diseases .
- Tubulin Dynamics: Compounds with similar structures have been reported to inhibit tubulin assembly, leading to mitotic arrest and apoptosis in cancer cells .
Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of biphenyl derivatives, this compound was tested against multiple cancer cell lines. The results demonstrated significant cytotoxicity, particularly against breast and cervical cancer cells.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that it could mitigate neuronal cell death through antioxidant mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
